4-(4-Bromo-2-methylphenoxy)piperidine
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Overview
Description
4-(4-Bromo-2-methylphenoxy)piperidine is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17. It is used primarily in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 4-(4-Bromo-2-methylphenoxy)piperidine typically involves the reaction of 4-bromo-2-methylphenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
4-(4-Bromo-2-methylphenoxy)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups. Common reducing agents include lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(4-Bromo-2-methylphenoxy)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the modulation of biological pathways, particularly those involving neurotransmitters.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-methylphenoxy)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(4-Bromo-2-methylphenoxy)piperidine can be compared with other similar compounds, such as:
4-[(4-Bromo-2-methylphenoxy)methyl]piperidine: This compound has a similar structure but includes a methyl group attached to the piperidine ring.
4-(4-Chloro-2-methylphenoxy)piperidine: This compound has a chlorine atom instead of a bromine atom.
4-(4-Fluoro-2-methylphenoxy)piperidine: This compound has a fluorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
4-(4-bromo-2-methylphenoxy)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11/h2-3,8,11,14H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRVTLBEWUGCBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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